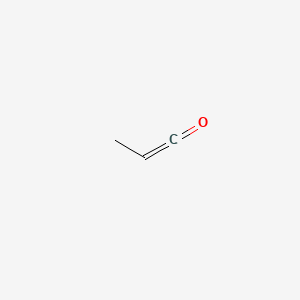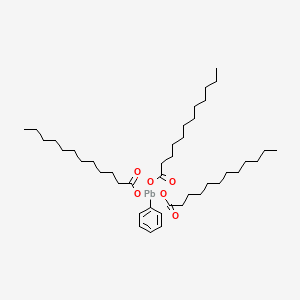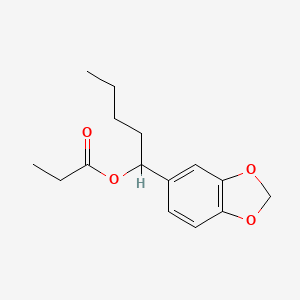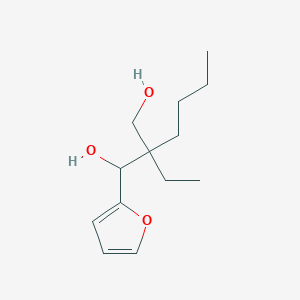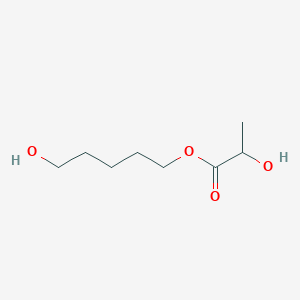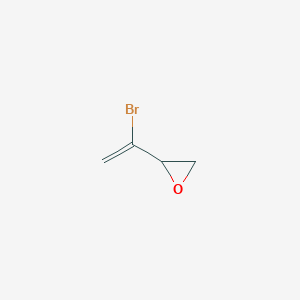
1,3-Dioxolane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-2-peroxol is an organic peroxide compound characterized by a five-membered ring containing two oxygen atoms and a peroxide group
Méthodes De Préparation
1,3-Dioxolane-2-peroxol can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxolane with hydrogen peroxide in the presence of an acid catalyst. This reaction typically occurs under mild conditions and yields the desired peroxide compound. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3-Dioxolane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic substrates, including alcohols, aldehydes, and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dioxolane.
Substitution: The peroxide group can be substituted by nucleophiles, resulting in the formation of various derivatives. Common reagents for these reactions include halides and amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the starting material.
Applications De Recherche Scientifique
1,3-Dioxolane-2-peroxol has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Research into its potential as a biocidal agent is ongoing, given its strong oxidizing properties.
Medicine: There is interest in its potential use in drug synthesis and as a sterilizing agent.
Industry: It is used in the polymer industry for initiating polymerization reactions and in the production of certain types of plastics.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-2-peroxol primarily involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates that can oxidize organic substrates.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane-2-peroxol can be compared with other similar compounds, such as:
1,2-Dioxolane: Another peroxide compound with a similar structure but different reactivity and applications.
1,3-Dioxane: A related compound with a six-membered ring, used primarily as a solvent and in polymer chemistry.
γ-Valerolactone: A green solvent with similar applications in organic synthesis but different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the peroxide group, which imparts strong oxidizing properties and makes it suitable for a range of applications in synthesis and industry.
Propriétés
Numéro CAS |
5771-94-8 |
|---|---|
Formule moléculaire |
C3H6O4 |
Poids moléculaire |
106.08 g/mol |
Nom IUPAC |
2-hydroperoxy-1,3-dioxolane |
InChI |
InChI=1S/C3H6O4/c4-7-3-5-1-2-6-3/h3-4H,1-2H2 |
Clé InChI |
DTLTZTBFYLEUGX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



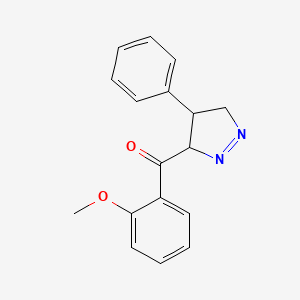

![N-[(E)-[(2E)-1,2-bis(4-methoxyphenyl)-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B14734514.png)
![7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14734516.png)
